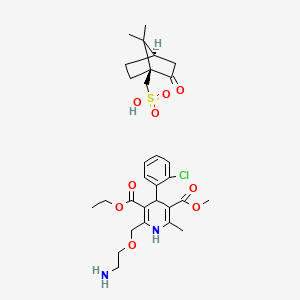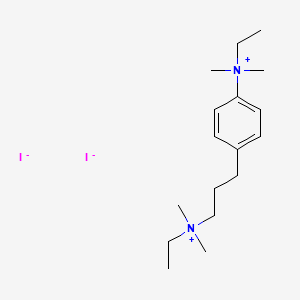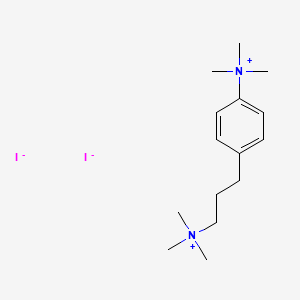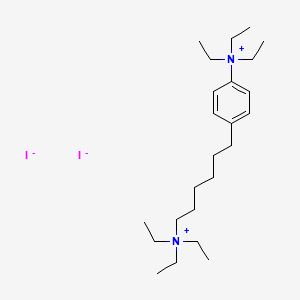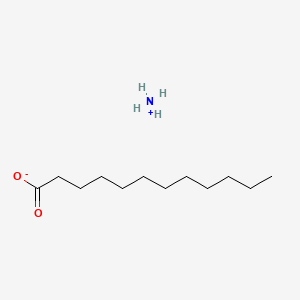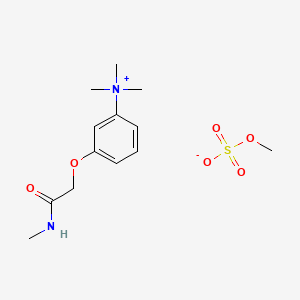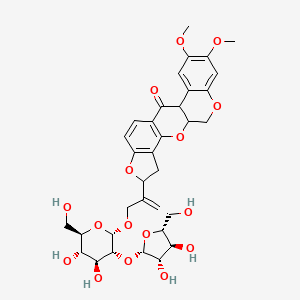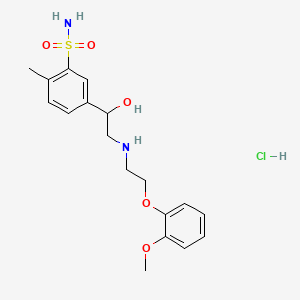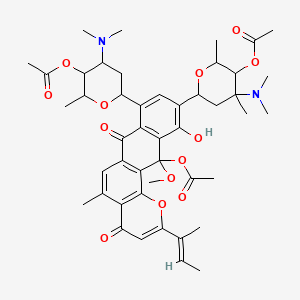
Kidamycin, acetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylkidamycin is an antitumor antibiotic.
Applications De Recherche Scientifique
Antitumor Properties
Kidamycin is an antitumor antibiotic derived from Streptomyces phaeoverticillatus var. takatsukiensis, showing significant cytotoxic activity against normal and neoplastic cells. Acetyl kidamycin, its derivative, is proposed to reduce toxicity while maintaining antitumor efficacy. This makes them valuable in cancer research, especially for certain transplantable animal tumors (Takeshima & Umezawa, 1979).
Interaction with DNA
Acetyl kidamycin has a strong affinity for binding to DNA, significantly impacting its properties. It increases DNA's melting temperature and decreases its buoyant density, suggesting stabilization of DNA strands. Furthermore, acetyl kidamycin causes single-strand scissions of DNA in certain conditions, indicating a profound effect on DNA integrity (Takeshima et al., 1976).
Effect on RNA Synthesis
Research on HeLa cells indicates that acetyl kidamycin inhibits the synthesis of various RNA forms, including 45S pre-rRNA, heterogeneous nuclear RNA (HnRNA), and small molecular weight RNAs. However, it does not seem to affect the processing of these RNAs into their mature forms, suggesting a selective impact on RNA synthesis processes (Okamoto et al., 1976).
Chemical Properties and Synthesis
The structure and chemistry of kidamycin and its derivatives have been thoroughly studied. Kidamycin represents a unique type of polycyclic C-glycosyl microbial metabolite, and its derivatives, such as acetyl kidamycin, have been synthesized and characterized for their potential use in medicinal chemistry and drug development (Furukawa et al., 1975).
Biosynthesis and Glycosylation
The biosynthesis of kidamycin involves unique C-glycosylation steps, crucial for its antitumor activity. Understanding these steps is critical for the development of synthetic derivatives of kidamycins, which have complex structural compounds and unusual C-glycosylated residues. This research aids in the exploration of new antitumor agents with potential therapeutic applications (Heo et al., 2022).
Propriétés
Numéro CAS |
39293-24-8 |
|---|---|
Nom du produit |
Kidamycin, acetyl- |
Formule moléculaire |
C46H58N2O13 |
Poids moléculaire |
847 g/mol |
Nom IUPAC |
[6-[12-acetyloxy-10-[5-acetyloxy-4-(dimethylamino)-4,6-dimethyloxan-2-yl]-2-[(E)-but-2-en-2-yl]-11-hydroxy-12-methoxy-5-methyl-4,7-dioxonaphtho[7,6-h]chromen-8-yl]-4-(dimethylamino)-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C46H58N2O13/c1-15-21(2)33-19-32(52)36-22(3)16-30-38(43(36)60-33)46(55-14,61-27(8)51)39-37(40(30)53)28(34-18-31(47(10)11)42(23(4)56-34)58-25(6)49)17-29(41(39)54)35-20-45(9,48(12)13)44(24(5)57-35)59-26(7)50/h15-17,19,23-24,31,34-35,42,44,54H,18,20H2,1-14H3/b21-15+ |
Clé InChI |
XYJIEMFSVFBJNI-UYPDPXRBSA-N |
SMILES isomérique |
C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C([C@@]3(OC)OC(=O)C)C(=C(C=C4[C@H]5C[C@H]([C@@H]([C@H](O5)C)OC(=O)C)N(C)C)[C@H]6C[C@]([C@@H]([C@@H](O6)C)OC(=O)C)(C)N(C)C)O |
SMILES |
CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3(OC)OC(=O)C)C(=C(C=C4C5CC(C(C(O5)C)OC(=O)C)N(C)C)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |
SMILES canonique |
CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3(OC)OC(=O)C)C(=C(C=C4C5CC(C(C(O5)C)OC(=O)C)N(C)C)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acetylkidamycin; Kidamycin, acetyl-; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



